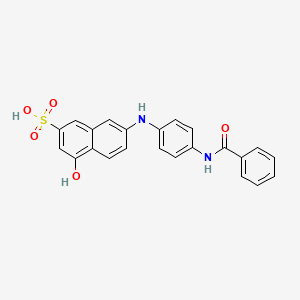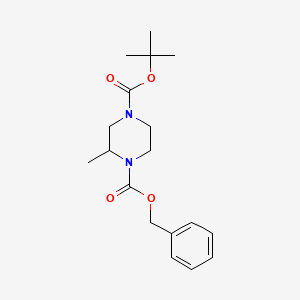![molecular formula C30H20 B1507085 [5]Cycloparaphenylene CAS No. 96100-94-6](/img/structure/B1507085.png)
[5]Cycloparaphenylene
Overview
Description
“5Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . These strained, all sp2 hybridized macrocycles, have size-dependent optical and electronic properties that are the most dynamic at the smallest size regime where n = 5–12 .
Synthesis Analysis
The synthesis of “5Cycloparaphenylene” has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . The first successful synthesis was reported in 2008 . The synthetic methodology involved the use of cyclohexa-1,4-dienes which are closer in oxidation state to the desired phenylene .Chemical Reactions Analysis
The chemical reactions involving “5Cycloparaphenylene” are unique due to the highly unusual properties of these molecules in comparison to their linear oligoarene analogues . The reactions are driven by the highly unusual properties of these molecules in comparison to their linear oligoarene analogues .Physical And Chemical Properties Analysis
“5Cycloparaphenylene” has size-dependent optical and electronic properties that are the most dynamic at the smallest size regime where n = 5–12 . As the size of the CPP decreases the HOMO-LUMO gap also decreases .Scientific Research Applications
Carbon Nanoring Synthesis
[5]Cycloparaphenylene ([5]CPP) is a fundamental unit in the synthesis of carbon nanorings. These structures are of great interest due to their potential applications in molecular electronics and photonics. The unique cyclic structure of [5]CPP makes it an essential building block for constructing larger carbon-based ring systems .
Optical and Electronic Properties
The size-dependent optical and electronic properties of [5]CPP are dynamic and particularly pronounced at smaller sizes. This makes [5]CPP an attractive candidate for studying the properties of carbon nanotubes (CNTs) at a more manageable scale, as well as for applications in optoelectronic devices .
Material Science Applications
[5]CPP’s structure is closely related to that of CNTs, making it a subject of interest in material science research. Its potential applications include serving as a precursor or model compound for studying the properties and behaviors of CNTs in various contexts .
Molecular Nanocarbon Research
Researchers are exploring [5]CPP within the broader field of molecular nanocarbon, which investigates carbon molecules with potential applications in nanotechnology. [5]CPP’s unique characteristics contribute to understanding the fundamental chemistry of carbon-based nanomaterials .
Strain-Induced Reactivity
Due to its strained macrocyclic structure, [5]CPP exhibits unique reactivity that can be harnessed in synthetic chemistry. This reactivity is being studied for developing new synthetic methods and reactions .
Nanotube Fragment Studies
As a fragment of carbon nanotubes, [5]CPP allows scientists to study the properties of CNTs in isolation. This can lead to insights into how CNTs interact with other materials and how they can be functionalized for various applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
hexacyclo[16.2.2.22,5.26,9.210,13.214,17]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-2-22-4-3-21(1)23-5-7-25(8-6-23)27-13-15-29(16-14-27)30-19-17-28(18-20-30)26-11-9-24(22)10-12-26/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWZIBNNYXGKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C1C=C2)C=C6)C=C5)C=C4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5]Cycloparaphenylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Boc-4-(carboxy-furan-2-YL-methyl)-[1,4]diazepane](/img/structure/B1507002.png)
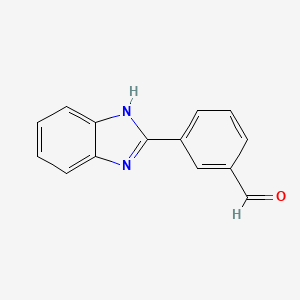
![3-Phenylimidazo[1,5-a]pyridin-1-amine](/img/structure/B1507006.png)
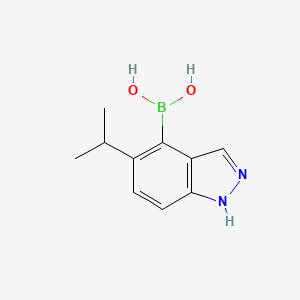

![Trimethyl[(trimethylgermyl)methyl]silane](/img/structure/B1507011.png)
![2-((E)-2-[3-[(E)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(1-naphthyl)-1-cyclopenten-1-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium perchlorate](/img/structure/B1507012.png)
![Spiro[2.5]octan-6-one oxime](/img/structure/B1507015.png)

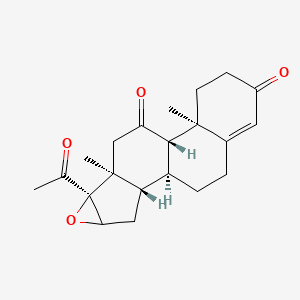
![2-Hydroxy-5-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1507022.png)
